molecular formula C19H15ClN4O B529138 Antimalarial agent 13

Antimalarial agent 13

Cat. No.: B529138
M. Wt: 350.8 g/mol
InChI Key: KLRNKMZSARWWTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Antimalarial agent 13 is a synthetic compound designed to combat malaria, a disease caused by Plasmodium parasites. This compound is part of a broader class of antimalarial drugs that target various stages of the parasite’s lifecycle, aiming to reduce the prevalence and severity of malaria infections.

Scientific Research Applications

Antimalarial agent 13 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its effects on Plasmodium parasites at different lifecycle stages.

    Medicine: Evaluated in clinical trials for its efficacy and safety in treating malaria.

    Industry: Utilized in the development of new antimalarial formulations and combination therapies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antimalarial agent 13 typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the use of quinoline derivatives, which are known for their antimalarial properties. The reaction conditions often involve the use of catalysts such as 4-toluenesulfonic acid, magnesium chloride, or cupric nitrate at elevated temperatures around 80°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure liquid chromatography (HPLC) is common for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

Antimalarial agent 13 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using agents such as sodium borohydride, leading to the formation of different derivatives.

    Substitution: Common reagents for substitution reactions include halogens and alkylating agents, which replace specific functional groups on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions include various quinoline derivatives, which retain the core structure but exhibit different pharmacological properties.

Mechanism of Action

Antimalarial agent 13 exerts its effects by targeting the heme detoxification pathway in Plasmodium parasites. The compound binds to heme, a toxic byproduct of hemoglobin digestion, preventing its detoxification and leading to the accumulation of toxic heme within the parasite. This disrupts the parasite’s metabolic processes and ultimately causes its death .

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A 4-aminoquinoline that also targets heme detoxification but has seen widespread resistance.

    Mefloquine: A quinoline-methanol with strong activity against multidrug-resistant Plasmodium falciparum.

    Artemisinin: A sesquiterpene lactone that generates free radicals to damage parasite proteins.

Uniqueness

Antimalarial agent 13 is unique due to its specific binding affinity for heme and its ability to overcome some resistance mechanisms that affect other antimalarial drugs. Its synthetic versatility also allows for the development of various derivatives with potentially improved efficacy and safety profiles .

Properties

Molecular Formula

C19H15ClN4O

Molecular Weight

350.8 g/mol

IUPAC Name

2-N-(3-chlorophenyl)-4-N-(furan-2-ylmethyl)quinazoline-2,4-diamine

InChI

InChI=1S/C19H15ClN4O/c20-13-5-3-6-14(11-13)22-19-23-17-9-2-1-8-16(17)18(24-19)21-12-15-7-4-10-25-15/h1-11H,12H2,(H2,21,22,23,24)

InChI Key

KLRNKMZSARWWTH-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NC(=N2)NC3=CC(=CC=C3)Cl)NCC4=CC=CO4

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)NC3=CC(=CC=C3)Cl)NCC4=CC=CO4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GNFPf-3539;  GNF-Pf3539;  GNF Pf-3539;  GNF-Pf-3539

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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